molecular formula C10H9ClN2O6 B582328 Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate CAS No. 1261956-26-6

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Cat. No.: B582328
CAS No.: 1261956-26-6
M. Wt: 288.64
InChI Key: UVSRKEGGVVTQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is an organic compound with the molecular formula C10H9ClN2O6. It is a derivative of malonic acid and contains a pyridine ring substituted with a chlorine atom and a nitro group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate typically involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Reduction: The major product is Dimethyl 2-(5-amino-3-nitropyridin-2-YL)malonate.

    Hydrolysis: The major products are malonic acid derivatives.

Scientific Research Applications

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate
  • Dimethyl 2-(5-fluoro-3-nitropyridin-2-YL)malonate
  • Dimethyl 2-(5-iodo-3-nitropyridin-2-YL)malonate

Comparison: Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity.

Properties

IUPAC Name

dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSRKEGGVVTQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682469
Record name Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-26-6
Record name Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.